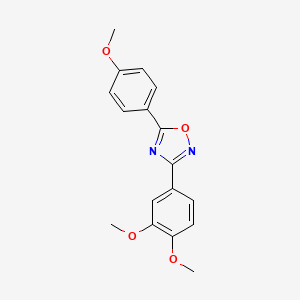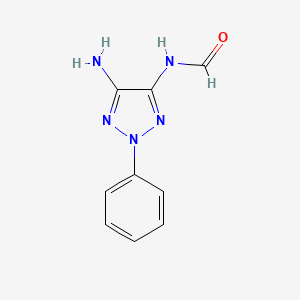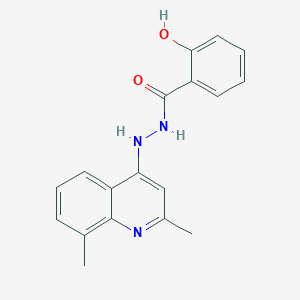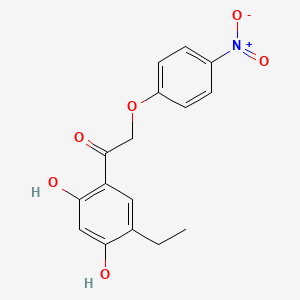
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea, also known as BTT, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTT is a member of the thiourea family of compounds, which are known to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can reduce inflammation and tumor growth in animal models of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can help researchers to better understand the mechanisms of various biological processes. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea. One area of research is the development of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in vivo, which can help to determine its potential use as a therapeutic agent. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can be used as a tool to study the mechanisms of various biological processes, which can lead to the development of new therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea involves the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a thiourea catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity of the product can be confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, HIV, and hepatitis C. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been used as a tool in scientific research to study the mechanisms of various biological processes.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c18-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNSLVXQWCVTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)



![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)
